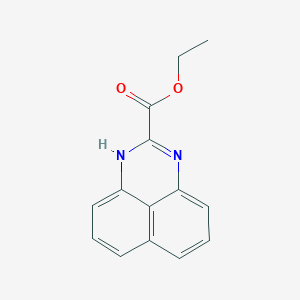
1H-Perimidine-2-carboxylic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Perimidine-2-carboxylic acid, ethyl ester is an organic compound with the molecular formula C14H12N2O2. It belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Perimidine-2-carboxylic acid, ethyl ester can be synthesized through the esterification of 1H-Perimidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Perimidine-2-carboxylic acid, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 1H-Perimidine-2-carboxylic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous conditions.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.
Major Products Formed
Hydrolysis: 1H-Perimidine-2-carboxylic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
1H-Perimidine-2-carboxylic acid, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Perimidine-2-carboxylic acid, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butanoate: Another ester with distinct properties and uses.
Ethyl butanoate: Known for its pleasant aroma and used in flavorings.
Uniqueness
1H-Perimidine-2-carboxylic acid, ethyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
109735-80-0 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 1H-perimidine-2-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)13-15-10-7-3-5-9-6-4-8-11(16-13)12(9)10/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
WQQGSRMAMYBPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















